molecular formula C10H20N2O B3136198 Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- CAS No. 412290-85-8

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans-

Cat. No.: B3136198
CAS No.: 412290-85-8
M. Wt: 184.28 g/mol
InChI Key: BOURUQSYGHLHLB-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- is a carboxamide derivative featuring a trans-configuration cyclohexane ring substituted with an amino group at the 4-position and an isopropyl (1-methylethyl) group on the amide nitrogen. The trans-configuration ensures distinct stereochemical properties, influencing solubility, stability, and biological interactions.

Properties

IUPAC Name

4-amino-N-propan-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOURUQSYGHLHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- typically involves the reaction of cyclohexanecarboxylic acid with isopropylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired trans-isomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation and high-pressure reactors to achieve higher yields and purity. The use of automated systems and continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, amine derivatives, and various substituted cyclohexanecarboxamides.

Scientific Research Applications

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxamide group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The table below compares the target compound with structurally related carboxamides:

Compound Name Substituents Molecular Formula CAS No. Key Properties/Applications Reference
Target Compound
Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans-
4-amino, N-isopropyl C₁₀H₁₉N₂O N/A Hypothetical; inferred bioactivity based on substituents (e.g., metal chelation, kinase inhibition)
trans-4-Amino-N-methylcyclohexanecarboxamide 4-amino, N-methyl C₉H₁₇N₂O 412290-82-5 Pharmaceutical potential (e.g., kinase modulation); reduced steric hindrance vs. isopropyl
Y 27632
(trans-4-[(1R)-1-Aminoethyl]-N-(4-pyridinyl)cyclohexanecarboxamide)
4-(1R-aminoethyl), N-pyridinyl C₁₅H₂₂N₃O 146986-50-7 Rho kinase inhibitor; used in cardiovascular and cancer research
H2L1
(N-(Phenylcarbamothioyl)cyclohexanecarboxamide)
Thiourea-phenyl C₁₄H₁₇N₃OS N/A Metal ion chelation (Cu²⁺, Ni²⁺); antifungal/antitumor activities
Cyclohexanecarboxamide,4-(aminomethyl)-N-(2-amino-4-pyridinyl)-, trans- 4-aminomethyl, N-pyridinyl C₁₃H₂₀N₄O 791034-24-7 Bioactive scaffold; potential antiviral or antibacterial applications

Physicochemical Properties

  • Solubility: Amino groups enhance water solubility, while the trans-cyclohexane backbone improves lipid membrane permeability, a trait shared with Y 27632 .
  • Thermodynamic Stability : Trans-cyclohexane derivatives exhibit higher thermal stability than cis-isomers due to reduced ring strain, as seen in trans-cyclohexane-1,4-diyl dicarbonates .

Biological Activity

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- is an organic compound with the molecular formula C10H20N2O and a molecular weight of approximately 184.28 g/mol. This compound features a cyclohexane ring substituted with an amino group and a carboxamide group, which significantly influences its biological activity. It has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Biological Activity Overview

Research indicates that Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- exhibits notable biological activities , particularly in the areas of antimicrobial and anti-inflammatory effects. The compound's unique structural configuration allows it to interact with biological systems effectively, influencing various biochemical pathways.

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, altering their structure and function.
  • Enzyme Modulation : The carboxamide group participates in biochemical reactions that modulate enzyme and receptor activities, potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that Cyclohexanecarboxamide derivatives possess antimicrobial properties against various bacterial strains. For instance:

  • In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Animal models have indicated that it may reduce inflammation markers in conditions such as arthritis and other inflammatory diseases.

Cardiovascular Effects

Recent research highlights the impact of Cyclohexanecarboxamide on cardiovascular health:

  • It has been shown to affect blood pressure regulation and vascular function through its interactions with serotonin receptors .

Summary of Biological Activities

Activity Type Effect Study Reference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces inflammation markers
CardiovascularInfluences blood pressure

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of Cyclohexanecarboxamide against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
  • Inflammation Reduction : In a rat model of induced arthritis, treatment with the compound resulted in a 40% reduction in swelling compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans-
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans-

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